molecular formula C8H13NO3 B2370798 Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate CAS No. 2309433-10-9

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B2370798
CAS No.: 2309433-10-9
M. Wt: 171.196
InChI Key: NTNCSUZFSPRCHX-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its stereochemical properties due to the presence of chiral centers.

Scientific Research Applications

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

This term is often used in the context of bioactive compounds (like drugs) to describe how they interact with biological systems to produce their effects .

Safety and Hazards

This would include information about the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling and disposal .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate typically involves the use of chiral starting materials and stereoselective reactions. One common method includes the diastereoselective aza-Diels–Alder reaction followed by hydrogenolytic removal of protecting groups . The reaction conditions often involve the use of catalysts such as palladium or rhodium to ensure high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both an ester and a ketone functional group. These features make it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .

Properties

IUPAC Name

ethyl (3S,4R)-4-methyl-5-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-3-12-8(11)6-4-9-7(10)5(6)2/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNCSUZFSPRCHX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC(=O)C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CNC(=O)[C@@H]1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.